molecular formula C10H14O4 B585670 3,4,5-Trimethoxybenzyl-13C3 Alcohol CAS No. 1346603-81-3

3,4,5-Trimethoxybenzyl-13C3 Alcohol

Cat. No. B585670
CAS RN: 1346603-81-3
M. Wt: 201.195
InChI Key: QPHLRCUCFDXGLY-VMIGTVKRSA-N
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Description

3,4,5-Trimethoxybenzyl-13C3 Alcohol is a chemical compound with the empirical formula 13C3C7H14O4 . It has a molecular weight of 201.19 and is typically clear colorless to yellow to pale orange in appearance .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzyl-13C3 Alcohol is represented by the SMILES string OCC1=CC(O[13CH3])=C(O[13CH3])C(O[13CH3])=C1 . This indicates that the molecule contains a benzyl group substituted with three methoxy groups and one hydroxyl group, all attached to a carbon atom.


Physical And Chemical Properties Analysis

3,4,5-Trimethoxybenzyl-13C3 Alcohol is a liquid with a refractive index between 1.5425-1.5465 at 20°C .

Scientific Research Applications

1. Structure Determination and Crystallography

The monohydrate crystalline phase of a compound similar to 3,4,5-Trimethoxybenzyl-13C3 Alcohol, namely 3,5-bis((3,4,5-trimethoxybenzyl)oxy)benzyl alcohol, has been studied using powder X-ray diffraction data. This method, employing direct-space genetic algorithm technique followed by Rietveld refinement, exemplifies the application of 3,4,5-Trimethoxybenzyl derivatives in structure determination and crystallography (Pan et al., 2005).

2. Synthesis and Molecular Characterization

The synthesis and characterization of cyclic compounds using 3,4,5-Trimethoxybenzyl alcohol are demonstrated in a study where cyclooligomerization was performed with bentonite clay as a catalyst. The crystal structure of the resulting compounds was determined by X-ray diffraction, showcasing the utility of this alcohol in synthetic chemistry and molecular characterization (Salmón et al., 1995).

3. Catalysis and Chemical Transformations

Iridium N-heterocyclic carbene (NHC) based complexes with 3,4,5-trimethoxybenzyl N-substituents were used as catalysts in the reduction of aldehydes and ketones, highlighting the role of 3,4,5-Trimethoxybenzyl derivatives in catalytic processes. This study illustrates the application of such compounds in facilitating chemical transformations (Azua et al., 2012).

4. Material Synthesis

A novel synthesis method was explored for 3,4,5-trimethoxylbenzyl chloride, a derivative of 3,4,5-Trimethoxybenzyl alcohol. This research contributes to the understanding of new synthesis methods in material science, where such derivatives are essential (Wenbing, 2011).

Safety and Hazards

When handling 3,4,5-Trimethoxybenzyl-13C3 Alcohol, it is recommended to wear personal protective equipment and use only in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided. It should be kept away from heat and sources of ignition . Ingestion and inhalation of vapors or spray mist should be avoided .

Mechanism of Action

Target of Action

The primary targets of 3,4,5-Trimethoxybenzyl-13C3 Alcohol are currently unknown. This compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways

Result of Action

As a biochemical used in proteomics research , it may have effects on protein expression or function, but specific effects are yet to be determined.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-Trimethoxybenzyl-13C3 Alcohol involves the conversion of commercially available starting materials to the desired compound through a series of chemical reactions.", "Starting Materials": [ "3,4,5-Trimethoxybenzaldehyde", "13C3-labeled sodium borohydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde with 13C3-labeled sodium borohydride in methanol to yield 3,4,5-Trimethoxybenzyl-13C3 Alcohol.", "Step 2: Purification of the product by extraction with ethyl acetate.", "Step 3: Removal of any remaining solvent by evaporation.", "Step 4: Treatment of the product with sodium hydroxide to remove any impurities.", "Step 5: Acidification of the solution with hydrochloric acid to precipitate the product.", "Step 6: Isolation of the product by filtration and drying over sodium sulfate." ] }

CAS RN

1346603-81-3

Molecular Formula

C10H14O4

Molecular Weight

201.195

IUPAC Name

[3,4,5-tri(methoxy)phenyl]methanol

InChI

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1+1,2+1,3+1

InChI Key

QPHLRCUCFDXGLY-VMIGTVKRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CO

synonyms

3,4,5-Trimethoxybenzenemethanol-13C3;  3,4,5-Trimethoxyphenylmethanol-13C3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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